![molecular formula C18H12ClF3N6O B2675991 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892775-96-1](/img/structure/B2675991.png)
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).
Substitution Reactions:
- The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride (SOCl2), while trifluoromethylation might involve the use of trifluoromethyl iodide (CF3I) or similar reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
科学的研究の応用
Antimicrobial Activities
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, as a derivative of 1,2,4-triazole, has been studied for its antimicrobial properties. Research indicates that various derivatives of 1,2,4-triazole exhibit good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). These findings highlight the potential of such compounds in the development of new antimicrobial agents.
Photochemistry in Synthesis
The photochemistry of fluorinated heterocyclic compounds, such as 1,2,4-oxadiazoles, plays a significant role in their synthesis. Research shows that the photolytic intermediates from these compounds can lead to the synthesis of various structures including 1,2,4-triazoles, which are valuable in medicinal chemistry (Pace et al., 2004).
Anticancer Potential
Some derivatives of 1,2,4-oxadiazoles, closely related to the chemical structure , have been identified as potential apoptosis inducers and anticancer agents. For instance, specific oxadiazole compounds have shown good activity against breast and colorectal cancer cell lines (Zhang et al., 2005). These findings suggest the possibility of similar compounds, including this compound, having anticancer properties.
Other Applications
The diverse applications of 1,2,4-triazole and oxadiazole derivatives extend to various fields of chemistry and pharmacology. Their synthesis and characterization have led to the exploration of their use in antibacterial, antifungal, anticancer activities, and in the field of organic light-emitting diodes (OLEDs) (Bhat et al., 2016), (Ge et al., 2008). This indicates a broad spectrum of potential uses for these compounds in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic synthesis. A common route includes the following steps:
-
Formation of the Triazole Ring:
- Starting with an azide and an alkyne, the triazole ring is formed via a Huisgen cycloaddition reaction, often catalyzed by copper (Cu(I)) under mild conditions.
化学反応の分析
Types of Reactions: 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the triazole or oxadiazole rings.
Reduction: Reduction reactions might target the nitro groups if present or reduce the triazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho or para to the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like nitro or halogen atoms.
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry:
- May be used in the development of agrochemicals or materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
類似化合物との比較
1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole: Lacks the oxadiazole ring, potentially altering its reactivity and biological activity.
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazole: Similar structure but without the chloro and trifluoromethyl substituents, which might affect its chemical properties and applications.
Uniqueness: The presence of both the triazole and oxadiazole rings, along with the specific substituents (chloro, trifluoromethyl, and methyl groups), makes 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine unique. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N6O/c1-9-2-4-10(5-3-9)16-24-17(29-26-16)14-15(23)28(27-25-14)11-6-7-12(13(19)8-11)18(20,21)22/h2-8H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZTYKQADRMTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
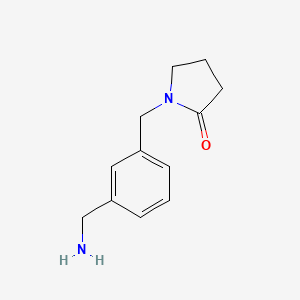
![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)

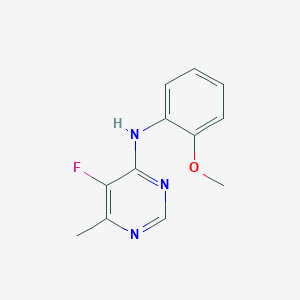
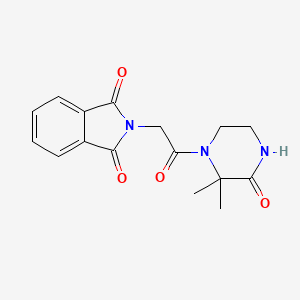
![4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675919.png)
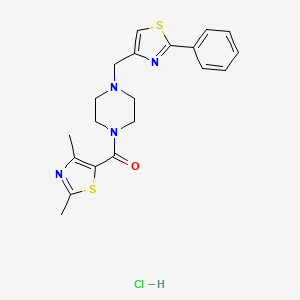
![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE](/img/structure/B2675922.png)
![4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine](/img/structure/B2675925.png)
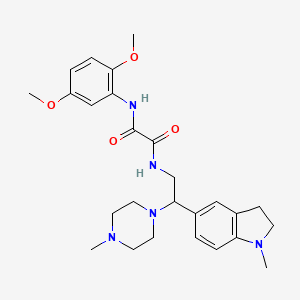
![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/new.no-structure.jpg)
![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)
